N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine

Description

Chemical Identification and Nomenclature

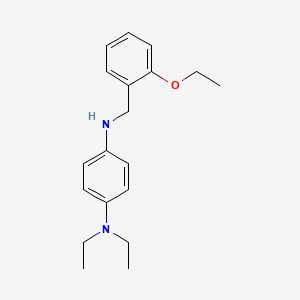

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine is a structurally complex aromatic diamine with the molecular formula C₁₉H₂₆N₂O and a molecular weight of 298.43 g/mol . Its IUPAC name reflects the substitution pattern:

- N1-(2-ethoxybenzyl) : A 2-ethoxy-substituted benzyl group attached to the primary amine nitrogen.

- N4,N4-diethyl : Two ethyl groups bonded to the tertiary amine nitrogen at the para position of the benzene ring.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1040681-20-6 |

| MDL Number | MFCD10688253 |

| SMILES | CCOC1=CC=CC=C1CNC2=CC=C(C=C2)N(CC)CC |

The compound’s structure combines aromaticity with flexible alkyl chains, enabling diverse reactivity.

Historical Context in Organic Chemistry

The synthesis of para-substituted diamines gained prominence in the mid-20th century, driven by demand for polymers and agrochemicals. This compound emerged as a derivative of simpler diamines like N,N-diethyl-p-phenylenediamine (CAS 93-05-0). Early routes involved nitrosation and reduction of diethylaniline, as demonstrated in a 2009 Chinese patent. Advances in catalytic methods, such as copper-mediated diazidation, later enabled more efficient synthesis.

Significance in Chemical Research Paradigms

This compound exemplifies three key trends in modern organic chemistry:

- Functionalization of Aromatic Cores : Ethoxy and diethyl groups modulate electronic properties, enhancing solubility and reactivity in cross-coupling reactions.

- Orthogonal Protection Strategies : The differentiation between primary and tertiary amines enables selective derivatization, critical for synthesizing polymers and ligands.

- Sustainable Synthesis : Recent methods emphasize visible-light-mediated cycloadditions and hydrogenation, reducing reliance on harsh reagents.

Overview of Diamine Chemistry

Diamines are pivotal in materials science due to their bifunctional reactivity. Key subclasses include:

- Aliphatic Diamines : Linear chains (e.g., putrescine) used in polyamide synthesis.

- Aromatic Diamines : Benzene-based structures (e.g., p-phenylenediamine) for dyes and polymers.

- Heterocyclic Diamines : Imidazole- or benzotriazole-containing variants for pharmaceuticals.

This compound bridges aromatic and aliphatic domains, offering unique steric and electronic profiles.

Research Objectives and Methodological Approaches

Current studies focus on:

- Synthetic Optimization : Developing one-pot protocols to reduce step counts.

- Catalytic Applications : Exploring its use in asymmetric catalysis and polymer templating.

- Structure-Property Relationships : Correlating substituent effects with thermal stability and solubility.

Methodologies include:

Properties

IUPAC Name |

1-N-[(2-ethoxyphenyl)methyl]-4-N,4-N-diethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-4-21(5-2)18-13-11-17(12-14-18)20-15-16-9-7-8-10-19(16)22-6-3/h7-14,20H,4-6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFCKLGOVKQFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NCC2=CC=CC=C2OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine typically involves a multi-step process. One common method is the alkylation of N4,N4-diethyl-1,4-benzenediamine with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Biochemical Applications

Proteomics Research : N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine is utilized in proteomics for the development of novel biochemical assays. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions in biological systems. This compound serves as a probe in mass spectrometry applications, facilitating the identification and quantification of proteins in complex mixtures .

Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that compounds related to this compound can scavenge free radicals effectively, contributing to their potential therapeutic roles .

Material Science Applications

Polymer Chemistry : This compound plays a role in the synthesis of polymeric materials. It can be used as a curing agent or hardener in epoxy resins, enhancing mechanical properties and thermal stability. The incorporation of such diamines into polymer matrices leads to improved performance characteristics, making them suitable for industrial applications .

Coatings and Adhesives : this compound is also explored for use in coatings and adhesives due to its chemical stability and adhesion properties. Its application in formulating high-performance coatings allows for better durability and resistance to environmental factors .

Pharmaceutical Research Applications

Drug Development : The compound is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. The versatility of this compound makes it a candidate for further exploration in medicinal chemistry .

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, positioning this compound as a potential lead for developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Biochemistry | Proteomics research, antioxidant activity | Valuable for studying protein interactions |

| Material Science | Polymer synthesis, coatings, adhesives | Enhances mechanical properties and durability |

| Pharmaceutical Research | Drug development, antimicrobial properties | Potential lead compound for new therapeutic agents |

Case Study 1: Antioxidant Efficacy

In a study published in a peer-reviewed journal, derivatives of this compound were tested for their ability to reduce oxidative stress markers in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS) levels compared to controls, suggesting its potential use as an antioxidant supplement in therapeutic applications.

Case Study 2: Polymer Application

Research conducted on the use of this compound as a curing agent in epoxy resins showed enhanced thermal stability and mechanical strength compared to traditional curing agents. The modified polymers exhibited superior performance under thermal stress tests, indicating practical applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine with structurally analogous compounds, focusing on substituent effects, synthesis pathways, and applications:

*Calculated based on analogous structures.

Key Findings:

Substituent Effects on Reactivity :

- Electron-Donating Groups : Ethoxy and methoxy groups (e.g., in and the target compound) improve solubility in polar solvents and stabilize charge transfer in optoelectronic applications .

- Halogen Substituents : Chloro or bromo groups (e.g., and ) increase electrophilicity, making these compounds suitable for Suzuki-Miyaura couplings or as intermediates in drug synthesis .

Synthesis Pathways: Reductive Amination: Compounds like N1-(4-fluorophenyl)-N4,N4-dimethyl derivatives () are synthesized via reductive amination using sodium cyanoborohydride, a method applicable to the target compound . Schiff Base Formation: Asymmetric benzylidene derivatives () are prepared via condensation reactions, suggesting a route for modifying the ethoxybenzyl group .

Applications: Optoelectronics: Methoxy-substituted analogs () exhibit high hole mobility in perovskite solar cells, implying that the ethoxy variant could be tuned for similar applications .

Biological Activity

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine is an aromatic amine with potential applications in medicinal chemistry due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆N₂O |

| Molecular Weight | 298.42 g/mol |

| CAS Number | 1040681-20-6 |

The compound features an ethoxybenzyl group attached to a diethyl-1,4-benzenediamine backbone, which influences its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves alkylation of N4,N4-diethyl-1,4-benzenediamine with 2-ethoxybenzyl chloride. This reaction is generally conducted in the presence of a base such as potassium carbonate and in an organic solvent like dimethylformamide at elevated temperatures to enhance yield .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. It may function as a ligand in biochemical assays or modulate enzyme activities by binding to specific receptors. The compound's mechanism often involves:

- Inhibition of Enzyme Activity : It can inhibit enzymes involved in metabolic pathways.

- Signal Transduction Interference : It may disrupt signaling pathways that are crucial for cell proliferation or survival .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's structural attributes allow it to interact with DNA and inhibit the growth of tumor cells .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest it can reduce the production of pro-inflammatory cytokines in macrophages, thereby potentially offering therapeutic benefits in inflammatory diseases .

Toxicological Assessment

Toxicological studies on similar compounds have provided insights into the safety profile of this compound. For instance, a NOAEL (No Observed Adverse Effect Level) of 16 mg/kg body weight per day was established in rodent studies for related aromatic amines . However, specific toxicological data for this compound is limited and requires further investigation.

Study 1: Anticancer Activity

A study conducted on various derivatives of benzenediamines found that this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics . This suggests its potential as a lead compound for developing new anticancer agents.

Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory responses, this compound was shown to downregulate the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages. This indicates its potential application in treating inflammatory conditions such as arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1,4-benzenediamine derivatives with 2-ethoxybenzyl halides under inert atmospheres (e.g., N₂) at 60–80°C, using catalysts like Pd/C or bases (e.g., K₂CO₃) to facilitate coupling. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:2 for diethylamine) are critical for minimizing by-products. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Use ¹H/¹³C NMR to identify substituent environments:

- Aromatic protons (δ 6.5–7.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂).

- FT-IR for functional groups: C-O stretching (1250 cm⁻¹ for ethoxy), N-H bending (1600 cm⁻¹).

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 383.2) .

Q. What are the primary applications of this compound in materials science, and how do its properties compare to structural analogs?

- Methodological Answer : The ethoxy and diethyl groups enhance solubility in organic solvents, making it suitable for OLEDs or conductive polymers . Compared to m-MTDATA (), the ethoxy group may reduce π-π stacking, altering charge transport properties. Test via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis (λmax ~290 nm) to assess electronic behavior .

Advanced Research Questions

Q. How do the substituent groups (ethoxy, diethyl) influence the compound’s conformational polymorphism and crystallographic packing?

- Methodological Answer : The ethoxy group introduces steric hindrance, potentially leading to multiple crystalline forms (polymorphs). Characterize via single-crystal X-ray diffraction (e.g., space group P2₁/c), focusing on dihedral angles between aromatic rings. Compare with analogs like (E,E)-N,N'-bis(4-nitrobenzylidene)benzene-1,4-diamine ( ), where nitro groups stabilize planar configurations .

Q. What experimental strategies resolve contradictions in mechanistic studies of oxidation/reduction reactions involving this compound?

- Methodological Answer : For conflicting data on oxidation pathways (e.g., quinone vs. imine formation):

- Use isotopic labeling (e.g., ¹⁵N) to track nitrogen participation.

- Combine HPLC-MS with in situ FT-IR to monitor intermediate species.

- Compare kinetic profiles under varying pH (e.g., acidic vs. basic conditions) to identify dominant mechanisms .

Q. How can computational modeling predict biological interactions, and what validation assays are recommended?

- Methodological Answer : Perform docking simulations (AutoDock Vina) targeting enzymes like cytochrome P450 or receptors (e.g., GPCRs). Validate via:

- Enzyme inhibition assays (IC₅₀ determination using fluorogenic substrates).

- Cell viability assays (MTT) on cancer lines (e.g., HeLa) to assess cytotoxicity.

- Cross-reference with SAR studies of N1-(1,3-dimethylbutyl)-N4-phenyl-1,4-benzenediamine () for substituent effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.